
Phenothiazine
Overview
Description
Phenothiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. It was first synthesized in 1883 by A. Bernthsen through the fusion of diphenylamine with sulfur . This compound and its derivatives have played a significant role in medicinal chemistry, particularly in the fields of psychiatry and allergy treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenothiazine can be synthesized through various methods. One common method involves the fusion of diphenylamine with sulfur. Another approach includes the cyclization of 2-aminodiphenyl sulfide .
Industrial Production Methods: In industrial settings, this compound is produced by heating diphenylamine with sulfur at high temperatures. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Phenothiazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide and this compound sulfone.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, as well as at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products:
Oxidation: this compound sulfoxide and this compound sulfone.
Reduction: Various reduced forms of this compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
Antipsychotic Properties
Phenothiazine derivatives are primarily known for their role as antipsychotic medications. They function by antagonizing dopamine receptors, which is crucial in the treatment of schizophrenia and other psychotic disorders. A notable study indicated that perphenazine, a this compound derivative, demonstrated significant efficacy in managing chronic schizophrenia with minimal side effects, mainly mild parkinsonian symptoms .
Anticancer Activity
Recent research highlights the potential of phenothiazines in oncology. They exhibit anticancer properties by inducing apoptosis in cancer cells and sensitizing them to chemotherapy agents. For instance, this compound derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and hepatocellular (HepG-2) cancers .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Fluphenazine | MCF-7 | 3.5 | Induces apoptosis |
Perphenazine | PC-3 | 4.2 | Inhibits tubulin polymerization |
Levomepromazine | HepG-2 | 2.8 | Cell cycle arrest |
Neurodegenerative Diseases
Phenothiazines are also being explored for their neuroprotective effects in diseases like Alzheimer's and Parkinson's. Their ability to inhibit butyrylcholinesterase suggests a potential therapeutic role in managing cognitive decline associated with these conditions .
Antimicrobial Properties
The antimicrobial activity of phenothiazines is well-documented. They enhance the bactericidal function of macrophages and can disrupt bacterial membranes, making them effective against resistant strains . This property extends to antiviral and antifungal activities as well.
Photocatalytic Activity
This compound derivatives have been utilized in photocatalytic applications, particularly for hydrogen production. Research indicates that thiophene-based phenothiazines can serve as effective photocatalysts under solar irradiation, showcasing their potential in renewable energy technologies .
Fluorescent Materials
The unique optical properties of this compound have led to its use in developing fluorescent materials for optoelectronic applications. These materials are being investigated for their roles in organic light-emitting diodes and sensors due to their tunable photophysical properties .
Clinical Efficacy in Schizophrenia
A double-blind study involving 20 male patients demonstrated that perphenazine significantly improved symptoms of schizophrenia compared to a placebo group over a 12-week period . This case underscores the clinical relevance of phenothiazines in psychiatric treatment.
Anticancer Research Findings
In a study assessing the anticancer effects of various this compound hybrids, compounds were tested against multiple cancer cell lines, revealing potent inhibitory effects at low concentrations. For example, one hybrid displayed an IC50 value of 1.8 nM against melanoma cells, indicating its potential as a targeted cancer therapy .
Mechanism of Action
Phenothiazine exerts its effects through various mechanisms:
Antipsychotic Action: this compound derivatives block dopamine D2 receptors in the brain, reducing symptoms of psychosis.
Antihistamine Action: this compound derivatives block histamine H1 receptors, alleviating allergic reactions.
Antitumor Activity: this compound derivatives have been shown to possess cytotoxic, antiproliferative, and proapoptotic properties against various cancer cell lines.
Comparison with Similar Compounds
Phenothiazine is unique among heterocyclic compounds due to its diverse range of biological activities. Similar compounds include:
Chlorpromazine: An antipsychotic drug with a similar structure and mechanism of action.
Promethazine: An antihistamine with structural similarities to this compound.
Thioridazine: Another antipsychotic drug with a this compound core.
This compound stands out due to its versatility and wide range of applications in various fields of science and industry.
Biological Activity
Phenothiazine is a tricyclic compound that has garnered significant attention for its diverse biological activities. Originally developed as an antipsychotic medication, its pharmacological properties extend far beyond psychopharmacology, encompassing a range of therapeutic applications including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and case studies.
Overview of this compound
This compound is characterized by its tricyclic structure consisting of a sulfur atom and two nitrogen atoms within the ring system. This unique structure allows for various modifications that enhance its biological activity. The compound has been widely studied for its ability to interact with multiple biological targets, which contributes to its therapeutic versatility.
1. Antipsychotic Effects
Phenothiazines are primarily known for their antipsychotic properties, particularly in the treatment of schizophrenia. They exert their effects mainly through the blockade of dopamine D2 receptors in the brain, which helps alleviate symptoms such as hallucinations and delusions .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of phenothiazines. They enhance the bactericidal function of macrophages and inhibit bacterial efflux pumps, which can reverse antibiotic resistance . Moreover, phenothiazines exhibit antiviral, antifungal, and antiprion activities .
3. Anticancer Properties
Phenothiazines have shown promise in oncology due to their ability to induce apoptosis in cancer cells and sensitize them to chemotherapy agents. They interfere with DNA repair mechanisms and inhibit proteins involved in cell cycle regulation, such as p53 and TCTP .
Case Study: Thioridazine
Thioridazine, a derivative of this compound, has been specifically noted for its anticancer effects. Research indicates that it can inhibit DNA-dependent protein kinase activity, leading to reduced DNA repair capabilities in cancer cells .
4. Anti-inflammatory Effects
Phenothiazines also exhibit anti-inflammatory properties by modulating various inflammatory pathways. They can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation .
The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various cellular components:
- Receptor Interaction : Phenothiazines bind to multiple receptors including dopamine, serotonin, histamine, and α-adrenergic receptors, leading to diverse pharmacological effects.
- Membrane Interaction : The lipophilic nature of phenothiazines enables them to penetrate biological membranes easily, facilitating their action on intracellular targets.
- DNA Intercalation : Some this compound derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
Recent Research Findings
Recent advancements in medicinal chemistry have focused on synthesizing novel this compound derivatives with enhanced biological activities. For instance, studies have reported that specific modifications can significantly increase their efficacy against resistant bacterial strains and various cancer cell lines .
Table: Summary of Recent Findings on this compound Derivatives
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and purification of phenothiazine derivatives for reproducibility?
- Methodological Answer :
- Synthesis : Use controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios of reactants like sulfur and diphenylamine) to minimize side products.
- Purification : Employ recrystallization (e.g., using ethanol or toluene) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate pure compounds. Validate purity via HPLC (≥95% purity threshold) and NMR spectroscopy .
- Safety : Follow protocols for handling strong oxidizers and acids (e.g., PPE, fume hoods) due to incompatibility risks .
Q. What experimental techniques are critical for evaluating this compound’s antioxidant mechanisms?
- Methodological Answer :
- Radical-Trapping Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (oxygen radical absorbance capacity) assays to quantify radical scavenging activity.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (e.g., 25°C vs. 160°C) to assess thermal stability and reorganization energy barriers .
- Computational Modeling : Apply DFT (density functional theory) to calculate oxidation potentials and electron-donating capacities .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
- Methodological Answer :
- Chromatography : Use HPLC-UV or LC-MS with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Validate with LOD (limit of detection) ≤ 0.1 µg/mL .
- Spectroscopy : FTIR and NMR to confirm structural integrity post-extraction.
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s antioxidant efficiency across temperature gradients?
- Methodological Answer :
- Controlled Replication : Repeat autoxidation experiments at incremental temperatures (e.g., 25–160°C) using standardized substrates (e.g., styrene or linoleic acid).
- Data Normalization : Account for solvent effects (e.g., chlorobenzene vs. acetonitrile) and oxygen partial pressures.
- Mechanistic Analysis : Compare activation energies (Arrhenius plots) and HAT (hydrogen atom transfer) vs. SET (single-electron transfer) pathways .
Q. What experimental designs distinguish this compound’s pharmacological activity from its toxicological profile?
- Methodological Answer :
- In Vitro Models : Use hepatic cell lines (e.g., HepG2) to assess metabolic pathways (CYP450 interactions) and cytotoxicity (MTT assays).
- In Vivo Studies : Dose-response experiments in rodent models to determine LD50 and therapeutic indices. Note: this compound is not approved for human use; focus on analogs like chlorpromazine .
Q. How can electrochemical properties of this compound derivatives inform their application in redox-mediated therapies?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation potentials (Epa) in non-aqueous electrolytes (e.g., TBAPF6 in DMF) to identify electron-donating strengths.
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on the nitrogen) to tune redox potentials .
Q. What methodologies validate this compound’s stability under physiological and storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH guidelines). Monitor degradation via HPLC.
- Light Sensitivity : Use amber glass vials and UV/Vis spectroscopy to track photodegradation .
Q. Data Reporting and Analysis
Q. How should researchers structure tables to compare this compound’s antioxidant efficiency across analogs?
- Example Table :
Compound | IC50 (DPPH, µM) @25°C | IC50 (DPPH, µM) @160°C | Oxidation Potential (mV) |
---|---|---|---|
This compound | 12.3 ± 0.5 | 45.2 ± 1.8 | 650 |
Phenoxazine | 8.9 ± 0.3 | 62.1 ± 2.1 | 720 |
- Guidelines : Follow journal-specific formatting (e.g., Roman numerals for table IDs, footnotes for statistical significance) .
Q. Key Considerations for Experimental Design
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .
- Data Transparency : Archive raw datasets in repositories like Figshare or Zenodo for peer validation .
Properties
IUPAC Name |
10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKNYWRSNBZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75788-67-9 | |
Record name | 10H-Phenothiazine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75788-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5021126 | |
Record name | Phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide] | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 10H-Phenothiazine | |
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Record name | Phenothiazine | |
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Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
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Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
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Boiling Point |
700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F | |
Record name | PHENOTHIAZINE | |
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Record name | PHENOTHIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
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Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
202 °C | |
Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHENOTHIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.34 g/cm³ | |
Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide] | |
CAS No. |
92-84-2 | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenothiazine | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenothiazine [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092842 | |
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Record name | Phenothiazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENOTHIAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PHENOTHIAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS9EX7QNU6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PHENOTHIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SN4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHENOTHIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.